molecular formula C7H8ClNO3 B1338036 Ethyl 2-chloro-4-methyloxazole-5-carboxylate CAS No. 78451-11-3

Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Cat. No. B1338036
CAS RN: 78451-11-3
M. Wt: 189.59 g/mol
InChI Key: STXSAAHINIUMBV-UHFFFAOYSA-N
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Patent
US04303439

Procedure details

To 1.50 g (0.016 mol) of N-isopropylcyclohexylamine in 20 ml of dry THF at -78° C. was added, under nitrogen, 4.1 ml of 2.4 M BuLi in hexane. The solution was stirred at -78° C. for 5 min. A solution of 1.55 g (0.01 mol) of the compound of Example 1, in 10 ml of THF, was added dropwise to the above lithium N-isopropylcyclohexylamide solution. The reaction mixture turned deep red. After 5 min. of stirring, 5 ml of CCl4 was added to the red solution and the reaction mixture was stirred at -78° C. for 1 hr. Thereafter, the reaction mixture was poured into water and extracted with 100 ml of ether. The ether solution was washed with 1 N HCl, dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel using 10% ether/petroleum ether as eluant. The first 800 ml of eluate gave a solid which was recrystallized from hexane at low temperature to give 200 mg of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate as white solid, mp 61°-72° C. An additional 330 mg, mp 55°-58° C., was obtained by concentration of the mother liquor and distillation of the residue; total yield 29%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
lithium N-isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC1CCCCC1)(C)C.[Li]CCCC.[CH3:16][C:17]1[N:18]=[CH:19][O:20][C:21]=1[C:22]([O:24][CH2:25][CH3:26])=[O:23].C([N-]C1CCCCC1)(C)C.[Li+].C(Cl)(Cl)(Cl)[Cl:39]>C1COCC1.CCCCCC.O>[Cl:39][C:19]1[O:20][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:17]([CH3:16])[N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)NC1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
CC=1N=COC1C(=O)OCC
Name
lithium N-isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C1CCCCC1.[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at -78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 min. of stirring
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at -78° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ether
WASH
Type
WASH
Details
The ether solution was washed with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 10% ether/petroleum ether as eluant
CUSTOM
Type
CUSTOM
Details
The first 800 ml of eluate gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane at low temperature

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1OC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.